2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3S/c1-12-17(25-18(21-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXWVMJDRYRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 417.47 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate acylating agents. The synthetic route can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazoles can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1 summarizes the cytotoxic effects of similar thiazole compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | MCF-7 (Breast) | 15 | Apoptosis |
| Thiazole B | HeLa (Cervical) | 12 | Cell Cycle Arrest |
| Thiazole C | A549 (Lung) | 20 | Apoptosis |
The specific IC50 values for this compound have not been extensively reported but are expected to fall within similar ranges based on structure-activity relationship (SAR) analyses.
Antimicrobial Activity
Beyond anticancer properties, thiazole derivatives have shown promise in antimicrobial activity. Compounds with fluorinated phenyl groups often exhibit enhanced potency against bacterial strains due to increased lipophilicity and membrane permeability.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in treating cancer:
- Study on Thiazole Derivatives : A study published in the European Journal of Medicinal Chemistry found that substituents on the thiazole ring significantly impacted their cytotoxicity against cancer cells. The presence of electron-withdrawing groups like fluorine increased the activity against breast and lung cancer cells .
- Mechanistic Insights : Another investigation into the mechanism revealed that compounds with a similar structure to our target compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-2-oxoethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?
- Methodology : The compound is typically synthesized via multi-step reactions involving:
Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions .
Esterification : Coupling of the thiazole-5-carboxylic acid intermediate with 2-(4-fluorophenyl)-2-oxoethanol using DCC/DMAP as activators .
- Key considerations : Optimize reaction temperature (70–90°C) and solvent (DMF or THF) to avoid side products like hydrolysis of the ester group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical workflow :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from fluorophenyl and thiazole moieties .
- IR spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and thiazole (C=N stretch at ~1640 cm⁻¹) functional groups .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm mass error .
Q. How is the crystal structure of this compound determined?
- Protocol :
Data collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
Structure solution : Employ SHELXS-97 for phase determination via direct methods .
Refinement : SHELXL-2018 for anisotropic displacement parameters and H-atom placement (riding model) .
- Validation : Check R-factor (<0.05) and residual electron density (<0.5 eÅ⁻³) .
Advanced Research Questions
Q. What challenges arise in refining crystallographic data for fluorinated thiazole derivatives?
- Key issues :
- Disorder in fluorophenyl groups : Address using PART instructions in SHELXL and restraining geometric parameters .
- Twinned crystals : Apply TWIN/BASF commands in SHELXL for data integration .
- Validation tools : PLATON/ADDSYM to detect missed symmetry and check for voids .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- SAR strategies :
- Analog synthesis : Replace 4-fluorophenyl with chloro-, methoxy-, or trifluoromethyl groups to assess electronic effects .
- Bioactivity assays : Test inhibitory activity against kinases or microbial targets (IC50/EC50 determination) .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
- Case example : If NMR suggests planar conformation but X-ray shows puckered thiazole ring:
Re-examine NMR data : Use VT-NMR to assess dynamic effects (e.g., ring-flipping) .
Validate packing effects : Analyze intermolecular interactions (H-bonds, π-stacking) that stabilize non-planar conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
